molecular formula C10H16N2O B15255128 3-Amino-2-methyl-1-(4-methylpyridin-3-YL)propan-1-OL

3-Amino-2-methyl-1-(4-methylpyridin-3-YL)propan-1-OL

Cat. No.: B15255128
M. Wt: 180.25 g/mol
InChI Key: BZTFIMGODOZAKU-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(4-methylpyridin-3-YL)propan-1-OL is a multifunctional organic compound characterized by:

  • A 4-methylpyridine ring at the 1-position of a propanol backbone.
  • A secondary alcohol group at the 1-position.
  • A methyl branch at the 2-position and an amino group at the 3-position.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-ol

InChI

InChI=1S/C10H16N2O/c1-7-3-4-12-6-9(7)10(13)8(2)5-11/h3-4,6,8,10,13H,5,11H2,1-2H3

InChI Key

BZTFIMGODOZAKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(C(C)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-ol typically involves the reaction of 4-methylpyridine with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of reductive amination, where 4-methylpyridine is reacted with formaldehyde and ammonia under reducing conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing the activity of these targets. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • The amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to the dimethyl or chloro substituents in analogs.
  • The propargyl alcohol group in ’s compound introduces alkyne reactivity (e.g., cycloadditions), contrasting with the target’s secondary alcohol .
2.2 Physicochemical Properties
  • Boiling Point: The target compound’s pyridine ring and amino group likely elevate its boiling point compared to simpler alcohols (e.g., propan-1-ol in ) due to increased molecular weight and hydrogen bonding . ’s tolyl derivative, lacking strong H-bond donors, would have a lower boiling point despite similar molecular weight .
  • Solubility: The target compound’s polarity suggests higher solubility in polar solvents (e.g., water, ethanol) versus the tolyl analog, which favors less polar solvents. ’s compound, with chloro and dimethoxymethyl groups, may exhibit moderate solubility due to mixed polarity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-2-methyl-1-(4-methylpyridin-3-YL)propan-1-OL, and what factors influence reaction efficiency?

  • Answer: The compound is typically synthesized via multi-step reactions involving reductive amination or nucleophilic substitution. Key steps include the introduction of the 4-methylpyridinyl group and subsequent functionalization of the amino-alcohol moiety. Solvent choice (e.g., methanol or ethanol), temperature control (40–80°C), and stoichiometric ratios of reactants (e.g., amine:aldehyde ratios) significantly impact yield. Purification often involves recrystallization or column chromatography .

Q. How can X-ray crystallography resolve the stereochemistry of this compound?

  • Answer: X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) enables precise determination of stereochemistry. Hydrogen bonding between the hydroxyl/amino groups and the pyridine ring can stabilize the crystal lattice, aiding in resolving chiral centers. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. What methodological approaches optimize the yield of this compound in multi-step syntheses?

  • Answer: Optimization strategies include:

  • Reaction Monitoring: Use HPLC or TLC to track intermediate formation.
  • Catalyst Screening: Test palladium or nickel catalysts for reductive steps.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates.
  • Temperature Gradients: Gradual heating (e.g., 25°C to 60°C) improves control over exothermic reactions.
    Post-synthesis, recrystallization from methanol/water mixtures enhances purity .

Q. How should researchers address contradictory data regarding the compound’s biological activity across studies?

  • Answer: Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Comparative Analysis: Benchmark against structurally similar compounds (e.g., 3-Amino-3-(4-chlorophenyl)propan-1-ol) to isolate substituent effects .
  • Dose-Response Curves: Establish EC50/IC50 values under standardized conditions (pH, temperature).
  • Receptor Binding Assays: Use radiolabeled ligands to quantify affinity differences .

Q. What computational strategies predict the binding affinity of this compound to target enzymes?

  • Answer: Molecular docking (e.g., AutoDock Vina) combined with MD simulations can model interactions. Key parameters:

  • Hydrogen Bonding: The amino and hydroxyl groups form bonds with catalytic residues (e.g., Asp/Glu in enzymes).
  • Hydrophobic Interactions: The 4-methylpyridinyl group enhances binding to hydrophobic pockets.
  • Free Energy Calculations: MM-PBSA/GBSA methods estimate binding free energy differences. Validation via experimental IC50 values is critical .

Data Analysis and Experimental Design

Q. How can NMR spectroscopy distinguish between regioisomers of this compound?

  • Answer: 1H/13C NMR can resolve regioisomers via:

  • Chemical Shift Differences: Pyridine ring protons (δ 8.0–8.5 ppm) vs. alkyl chain protons (δ 1.0–3.0 ppm).
  • NOE Correlations: Nuclear Overhauser effects between the methylpyridinyl group and adjacent protons confirm spatial proximity.
  • 2D Experiments: HSQC and HMBC maps clarify connectivity in complex mixtures .

Q. What analytical techniques validate the purity of this compound for pharmacological studies?

  • Answer: Use a combination of:

  • HPLC-MS: To detect trace impurities (e.g., unreacted intermediates).
  • Elemental Analysis: Confirm C/H/N/O ratios within 0.3% of theoretical values.
  • Karl Fischer Titration: Quantify residual moisture (<0.1% w/w).
    Purity ≥98% is recommended for in vitro assays to minimize off-target effects .

Structural and Mechanistic Insights

Q. What role does the 4-methylpyridinyl group play in the compound’s pharmacological activity?

  • Answer: The 4-methylpyridinyl moiety contributes to:

  • Lipophilicity: Enhances blood-brain barrier permeability (logP calculations).
  • Receptor Specificity: Forms π-π stacking with aromatic residues in enzyme active sites.
  • Metabolic Stability: Methyl substitution reduces oxidative degradation by cytochrome P450 enzymes compared to unsubstituted pyridine .

Q. How does the stereochemistry of the amino-alcohol moiety influence biological activity?

  • Answer: Enantiomers exhibit differential activity due to steric and electronic effects. For example:

  • (R)-Isomer: May bind more tightly to chiral receptors (e.g., GPCRs) via complementary hydrogen bonding.
  • (S)-Isomer: Could display off-target interactions due to altered spatial orientation.
    Chiral HPLC or enzymatic resolution methods are essential for isolating active enantiomers .

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